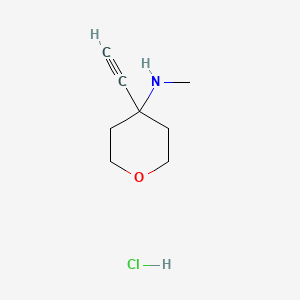
N-Acetyl-N-methyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-methyl-L-leucine is a modified amino acid derived from L-leucine, a naturally occurring amino acid. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology. Its unique structure, featuring an acetyl group and a methyl group attached to the amino acid backbone, contributes to its distinct properties and biological activities.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-leucine. The process typically involves acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Modified derivatives with different functional groups attached to the amino acid backbone.
Aplicaciones Científicas De Investigación
Medicine: The compound has shown promise in the treatment of neurological disorders, such as vertigo and cerebellar ataxia. It has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Chemistry: In chemical research, N-Acetyl-N-methyl-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent. Research has focused on its ability to modulate enzyme activity and influence metabolic pathways.
Mecanismo De Acción
The mechanism by which N-Acetyl-N-methyl-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within cells, influencing their activity and function.
Pathways Involved: this compound can modulate signaling pathways related to neurological function, inflammation, and cellular metabolism. Its effects on these pathways contribute to its therapeutic potential.
Comparación Con Compuestos Similares
N-Acetyl-leucine
N-Methyl-leucine
Acetylleucine
DL-leucine
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
PMLGUHPWWFBELQ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |
SMILES canónico |
CC(C)CC(C(=O)O)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)


![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)

![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
amine](/img/structure/B15300500.png)
